mPEG18-OH
Description
Structure
2D Structure
Properties
CAS No. |
171286-86-5 |
|---|---|
Molecular Formula |
C37H76O19 |
Molecular Weight |
825.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C37H76O19/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-36-37-56-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-38/h38H,2-37H2,1H3 |
InChI Key |
UCMLBGMTMUQKFK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Synthetic Methodologies for Mpeg18 Oh and Its Derivatives
Strategies for Methoxy (B1213986) Poly(ethylene glycol) Synthesis
The synthesis of methoxy poly(ethylene glycol) (mPEG) with controlled molecular weight and low polydispersity is typically achieved through controlled polymerization techniques, predominantly anionic ring-opening polymerization of ethylene (B1197577) oxide.
Controlled polymerization methods are crucial for synthesizing mPEG with tailored molecular weights and narrow polydispersity indices (PDI), ideally close to 1.0. Anionic ring-opening polymerization of ethylene oxide is a widely employed technique for this purpose. This process is typically initiated by an alkoxide, such as potassium methoxide (B1231860) or sodium methoxide, generated from methanol (B129727) in the presence of a strong base like potassium hydroxide (B78521), sodium hydroxide, or n-butyllithium. sigmaaldrich.comchem960.comfishersci.denih.govsigmaaldrich.comsigmaaldrich.comfishersci.canih.govnih.govsigmaaldrich.com The polymerization proceeds by the nucleophilic attack of the alkoxide initiator on the strained ring of ethylene oxide, leading to ring opening and chain growth. chem960.com The living nature of anionic polymerization under controlled conditions allows for the sequential addition of ethylene oxide monomers, enabling control over the polymer chain length and resulting in polymers with low PDI. sigmaaldrich.com The reaction is often carried out in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) to stabilize the propagating anionic species.
The presence of impurities, particularly water, during the polymerization can lead to the formation of poly(ethylene glycol) diol (PEG diol), which has hydroxyl groups at both termini. sigmaaldrich.com This difunctional impurity is undesirable in the synthesis of monofunctional mPEG and requires rigorous control of reaction conditions, including the use of very dry reagents and solvents, or subsequent purification steps to remove the PEG diol. sigmaaldrich.com
In the context of mPEG synthesis by anionic ring-opening polymerization initiated with methanol, the methoxy group serves as a permanent "protecting group" at one terminus. The use of a mono-functional initiator like methanol ensures that polymerization only proceeds from the alkoxide generated at the hydroxyl end. chem960.com This inherent asymmetry dictates the formation of a polymer chain with a methoxy group at one end and a growing alkoxide (which becomes a hydroxyl upon termination) at the other. Unlike strategies that involve temporary protection and deprotection steps on a difunctional precursor, the methoxy group in mPEG is stable under the polymerization conditions and is not typically removed. The control over functionality is established at the initiation step by using a mono-functional initiator.
Controlled Polymerization Techniques for Tailored Architectures
Functionalization of the Hydroxyl Terminus of mPEG18-OH
The terminal hydroxyl group of this compound is a key site for post-polymerization modification to introduce a variety of functional groups. While the hydroxyl group itself can participate in some reactions, it is often converted into a more reactive species through activation chemistries to facilitate efficient conjugation or further chemical transformations. chem960.com
Activation of the terminal hydroxyl group enhances its reactivity towards various nucleophiles, enabling the attachment of biomolecules, small molecules, or other polymers. Numerous activation strategies have been developed, including those based on the introduction of aldehyde or carboxyl functionalities.
Aldehyde-terminated mPEG derivatives (mPEG-CHO) are valuable intermediates for conjugation via reductive amination, which forms stable secondary amine linkages. These derivatives can be synthesized by the oxidation of the terminal hydroxyl group of mPEG-OH. Various oxidizing agents and reaction conditions can be employed for this transformation. Another approach involves the introduction of an acetal (B89532) group followed by hydrolysis to yield the aldehyde. However, direct oxidation methods can sometimes lead to undesirable side reactions, such as cleavage of the PEG chain, and may result in incomplete conversion. Research continues to focus on developing efficient and high-yielding methods for the quantitative conversion of the terminal hydroxyl to an aldehyde without polymer degradation.
Carboxyl-terminated mPEG derivatives (mPEG-COOH) are important for coupling to amine-containing molecules through the formation of amide bonds. The terminal hydroxyl group of mPEG-OH can be converted to a carboxyl group through several routes. One common method involves the reaction of mPEG-OH with cyclic anhydrides such as succinic anhydride (B1165640), glutaric anhydride, or maleic anhydride. nih.gov This reaction results in the formation of a carboxylic acid ester at the PEG terminus.
Activation Chemistries for -OH Functionalization
Tosylate and Sulfonate Activation
Tosylation and sulfonation are classic methods for activating alcohols by converting the hydroxyl group into a p-toluenesulfonate (tosylate, -OTs) or methanesulfonate (B1217627) (mesylate, -OMs) ester. These sulfonate esters are excellent leaving groups, making the carbon atom they are attached to susceptible to nucleophilic attack. mdpi.commdpi.com
The synthesis of PEG tosylates typically involves reacting the PEG hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. mdpi.com Similarly, mesylation is achieved using methanesulfonyl chloride (MsCl) and a base. These reactions are generally carried out in organic solvents. mdpi.com
For this compound, the reaction would yield mPEG18-OTs or mPEG18-OMs. These activated PEGs can then react with various nucleophiles, such as amines, thiols, or carboxylates, to form stable linkages. For instance, reaction with amines proceeds via an SN2 mechanism, displacing the sulfonate leaving group.
Research has demonstrated the selective monotosylation of symmetrical diols using silver oxide and a catalytic amount of potassium iodide, an approach adaptable for modifying PEGs. mdpi.com Another strategy involves using an excess of the symmetric diol to favor monotosylation, although separating the product from excess starting material can be challenging for higher molecular weight PEGs. mdpi.com An improved procedure for tosylation using TsCl and NaOH in a mixture of THF and water has been reported to achieve quantitative conversion without requiring chromatographic separation for intermediate products in stepwise PEG synthesis. rsc.orgnih.gov
The degree of functionalization can be determined by techniques such as 1H-NMR spectroscopy, by analyzing the characteristic peaks of the tosyl or mesyl groups relative to the PEG backbone signals. mdpi.com
N-Hydroxysuccinimide (NHS) Ester Formation
NHS esters are highly reactive species that readily react with primary amine groups to form stable amide bonds. biochempeg.comnih.govbroadpharm.com This makes NHS ester-activated PEGs particularly useful for conjugating to proteins, peptides, and other amine-containing molecules. biochempeg.comnih.govbroadpharm.com
Typically, NHS ester formation involves first converting the terminal hydroxyl group of PEG to a carboxylic acid. This can be achieved through various methods, such as reaction with succinic anhydride to form a succinylated PEG with a terminal carboxylic acid. ucl.ac.benih.gov The resulting PEG-carboxylic acid is then activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govchemicalbook.com
For this compound, this would involve converting the terminal hydroxyl to a carboxylic acid (e.g., mPEG18-COOH) and then reacting it with NHS and a coupling agent to form the mPEG18-NHS ester.
The reaction between PEG NHS esters and primary amines is typically carried out in neutral or slightly alkaline buffers (pH 7.0-9.0), with optimal reactivity often observed between pH 8.3 and 8.5. broadpharm.comprecisepeg.com The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction, particularly at higher pH values. broadpharm.comprecisepeg.com Therefore, reactions are often performed rapidly or at lower temperatures to minimize hydrolysis.
PEG NHS esters are available with varying PEG chain lengths and can be homobifunctional (NHS at both ends) or heterobifunctional (NHS at one end and a different functional group at the other). ijrpr.comwikipedia.orgbiochempeg.com
Tresyl Chloride Activation for Amine Conjugation
Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) is another reagent used to activate PEG hydroxyl groups for reaction with nucleophiles, particularly amines. acs.org The resulting tresylate ester is a good leaving group, similar to tosylates and mesylates.
Activation with tresyl chloride typically involves reacting this compound with tresyl chloride in the presence of a base. The activated mPEG18-tresylate can then readily react with primary amines to form stable secondary amine linkages. This method is known for its efficiency in coupling PEGs to proteins and peptides. escholarship.org
Other Electrophilic Activation Strategies
Beyond tosylation, sulfonation, tresylation, and NHS ester formation, other electrophilic activation strategies for PEG hydroxyl groups exist. These methods aim to introduce different reactive functionalities onto the PEG chain, expanding the range of molecules that can be conjugated.
Examples include activation with:
Chloroformates: Reaction of PEG hydroxyls with chloroformates (e.g., p-nitrophenyl chloroformate) yields PEG carbonates, which can react with amines to form stable carbamate (B1207046) linkages. mdpi.comnih.govwikipedia.org The release of p-nitrophenol can be monitored by UV spectroscopy to assess the degree of PEGylation. mdpi.com
Carbonyl Diimidazole (CDI): CDI can activate the PEG hydroxyl group to form an imidazole (B134444) carbamate intermediate, which can then react with nucleophiles.
Epoxides: While not a direct activation of the terminal hydroxyl for substitution, epoxides can be introduced at the PEG terminus, creating a reactive cyclic ether that can undergo ring-opening reactions with various nucleophiles.
Aldehydes: PEG aldehydes can be synthesized and reacted with amines to form reversible Schiff bases, which can be subsequently reduced to stable secondary amines using reducing agents like NaBH4. mdpi.comacs.org
These diverse electrophilic activation strategies provide flexibility in designing PEG derivatives with specific reactivity profiles for various conjugation and material science applications. mdpi.comwikipedia.org
Palladium-Catalyzed C-OH Functionalization for Allylic Silylation and Borylation
Palladium-catalyzed reactions have emerged as powerful tools for directly functionalizing C-H and C-heteroatom bonds. While traditional PEG functionalization often relies on activating the terminal hydroxyl for nucleophilic substitution, palladium catalysis offers alternative routes, such as direct C-OH functionalization.
Palladium-catalyzed C-OH functionalization can enable transformations like allylic silylation and borylation directly at the carbon atom attached to the hydroxyl group. This approach can bypass the need for pre-activating the hydroxyl as a leaving group. Research in this area explores the use of palladium catalysts to cleave the relatively inert C-O bond of alcohols and form new C-Si or C-B bonds. researchgate.net
Applying this to this compound would involve developing specific palladium catalytic systems capable of selectively functionalizing the terminal C-OH bond in the presence of the numerous ether linkages in the PEG chain. This could potentially lead to novel this compound derivatives with silyl (B83357) or boryl groups at the terminus, opening up new avenues for further chemical modifications, such as cross-coupling reactions. researchgate.net
Cobalt-Catalyzed O-Directed C-H Functionalization
Cobalt catalysis has gained significant attention in C-H functionalization reactions due to the abundance and lower cost of cobalt compared to precious metals like palladium. nih.govrsc.orgrsc.org O-directed C-H functionalization involves using an oxygen atom within the molecule to direct the cobalt catalyst to a specific C-H bond, facilitating its activation and subsequent functionalization. acs.org
In the context of PEG chemistry, this could potentially involve using the oxygen atoms within the ethylene oxide repeating units or the terminal hydroxyl oxygen to direct cobalt-catalyzed functionalization of nearby C-H bonds. While research on cobalt-catalyzed C-H functionalization of PEGs is ongoing, studies have shown the utility of PEG as a solvent or medium in some cobalt-catalyzed reactions, highlighting the compatibility of PEG with these catalytic systems. nih.govrsc.orgacs.orgresearchgate.net For example, PEG-400 has been used as an environmentally benign medium in cobalt(III)-catalyzed oxidative annulation reactions involving C-H functionalization. nih.govacs.org
Applying O-directed C-H functionalization directly to this compound could potentially allow for functionalization at various positions along the PEG chain, not just at the terminus. This could lead to branched or multi-functionalized PEG structures directly from the linear this compound backbone. The directing effect of the oxygen atoms would be crucial for controlling the regioselectivity of such reactions. acs.org
Synthesis of this compound Copolymers and Conjugates
This compound and its activated derivatives are widely used as building blocks for the synthesis of copolymers and conjugates. The terminal hydroxyl group or the introduced functional groups allow for covalent attachment to other polymers, small molecules, or biomolecules. mdpi.comnih.govwikipedia.orgacs.orgsigmaaldrich.com
Copolymers: this compound can be incorporated into copolymer structures through various polymerization techniques. For example, the terminal hydroxyl can act as an initiator for the ring-opening polymerization of cyclic monomers, such as lactides or caprolactones, to form block copolymers like mPEG-PLA or mPEG-PCL. creativepegworks.comcreativepegworks.com These block copolymers are often amphiphilic and can self-assemble into micelles or nanoparticles, useful for drug delivery and other applications.
Conjugates: Conjugation involves attaching this compound (or its activated form) to another molecule, often a biologically active compound. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule, such as increasing its solubility, extending its circulation half-life, and reducing its immunogenicity. pharmiweb.commdpi.comucl.ac.betandfonline.comnih.govwikipedia.orgsigmaaldrich.com
Activated this compound derivatives, such as the NHS ester, tosylate, or tresylate, are commonly used for conjugation to molecules containing nucleophilic groups like amines or thiols. mdpi.comtandfonline.combiochempeg.comnih.govbroadpharm.com For example, mPEG18-NHS ester can react with lysine (B10760008) residues or the N-terminus of proteins to form stable amide bonds. biochempeg.comnih.govbroadpharm.com
The synthesis of conjugates requires careful control of reaction conditions to ensure site-specific attachment and minimize unwanted side reactions. The choice of activated PEG derivative and reaction conditions depends on the nature of the molecule being conjugated and the desired linkage. nih.govwikipedia.org
Graft Copolymerization Strategies
Graft copolymerization involves attaching pre-formed polymer chains (grafts) onto a main polymer backbone. researchgate.net this compound, with its reactive hydroxyl end group, can serve as a macroinitiator or be functionalized to participate in various grafting reactions. This approach allows for the combination of the unique properties of PEG, such as hydrophilicity and biocompatibility, with those of the backbone polymer.
One method involves the direct condensation of mPEG onto a polymer backbone containing reactive groups, such as carboxylic acid functionalities. A direct condensation procedure using an esterification promoting agent like dicyclohexylcarbodiimide (B1669883) (DCC) has been adopted to graft mPEG onto a poly(methacrylic acid-co-methyl methacrylate) backbone. mukpublications.com This method allows for the synthesis of graft copolymers with varying mPEG concentrations, influencing the hydrophilicity of the resulting copolymer. mukpublications.com
Another strategy utilizes free-radical polymerization techniques. In one study, poly(ethylene glycol) methyl ether (mPEG) was synthesized and then grafted with methyl methacrylate (B99206) (MMA) using benzoyl peroxide as an initiator via a macro-free radical initiator procedure under heating in toluene. kims-imio.com This resulted in the formation of nonionic amphiphilic graft copolymers, P(mPEG-g-MMA), which were investigated for applications as nonionic demulsifiers in petroleum crude oil emulsions. kims-imio.com The grafting efficiency and yield can be influenced by factors such as initiator concentration, monomer concentration, and reaction temperature. psu.edu
Furthermore, graft copolymers of chitosan (B1678972) and polyethylene (B3416737) glycol have been synthesized in a two-step process where activated mPEG reacted with primary amino groups of chitosan. nih.gov This approach highlights the ability to graft mPEG onto natural polymer backbones, creating materials with potential for applications like stealth nanoparticles for drug delivery. nih.gov
Research findings indicate that the molecular weight of the hydrophilic units (mPEG) can influence the properties of the final copolymer. mukpublications.com Studies have also detailed the characterization of these graft copolymers using techniques such as FTIR and 1H-NMR to confirm the inclusion of mPEG chains onto the polymer backbone. mukpublications.comnih.gov
Here is a table summarizing data from a study on the synthesis of graft copolymers of methacrylamide (B166291) onto carboxymethyl cellulose, illustrating the impact of reaction conditions on grafting parameters:
| Initiator (CAN) Concentration (mol/L) | Monomer (MAAm) Concentration (mol/L) | CMC Concentration (%wt) | Reaction Temperature (°C) | Graft Yield (%G) | Graft Efficiency (%GE) | Percentage Conversion (%PC) |
| 0.006 | 0.3 | 0.43 | 55 | 632 | 164 | 91.8 |
Data adapted from research on graft copolymerization onto carboxymethyl cellulose. psu.edu
Block Copolymer Synthesis Leveraging this compound
Block copolymers consist of two or more polymer blocks of different chemical compositions linked together. harth-research-group.org this compound, with its terminal hydroxyl group, can function as a macroinitiator for the polymerization of other monomers, leading to the formation of block copolymers with a defined PEG block. This is a common strategy to synthesize amphiphilic block copolymers, where the hydrophilic mPEG block is combined with a hydrophobic block.
Ring-opening polymerization (ROP) is a frequently employed method for synthesizing block copolymers using mPEG as a macroinitiator. For instance, mPEG-b-poly(glycerol carbonate) (mPEG-b-PGC) block copolymers have been synthesized via the ROP of benzyl (B1604629) glycidyl (B131873) ether and carbon dioxide, initiated by mono-methoxylated polyethylene glycol in the presence of a cobalt salen catalyst. nih.gov This method yielded block copolymers with high polymer/cyclic carbonate selectivity. nih.gov Similarly, mPEG-b-poly(L-lactide) (mPEG-b-PLLA) diblock copolymers have been synthesized via the ROP of L-lactide using Sn(Oct)₂ as a catalyst and PEG as the initiator. mdpi.com The block lengths can be controlled by adjusting the amount of lactide added. mdpi.com
Melt polycondensation is another technique used to synthesize block copolymers involving mPEG. A novel amphiphilic block copolymer, mPEG-b-P(RA-SA)-b-mPEG, was synthesized via the melt polycondensation of methoxy poly(ethylene glycol) (mPEG), sebacic acid (SA), and ricinoleic acid (RA). tandfonline.com Characterization techniques such as FTIR, ¹H-NMR, DSC, and GPC were used to confirm the structure of the synthesized block copolymer. tandfonline.com
The molecular weight of the mPEG block influences the properties of the resulting block copolymer. Studies on mPEG-b-poly(propylene fumarate) block copolymers synthesized by transesterification of mPEG and poly(propylene fumarate) showed that the number of mPEG blocks per copolymer decreased with increasing mPEG block length. nih.gov The concentration and molecular weight of the mPEG component in block copolymers can significantly impact their self-assembly behavior and resulting nanostructures, such as micelles. zju.edu.cn
Click Chemistry and Orthogonal Functionalization for Complex Architectures
Click chemistry refers to a set of highly reliable, selective, and efficient reactions that are widely used for the functionalization of polymers and the creation of complex macromolecular architectures. nih.govacs.orgrsc.org The terminal hydroxyl group of this compound can be readily converted into various functional groups, such as azides or alkynes, which are key components in click reactions. mdpi.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction used for polymer functionalization. google.comugent.be This reaction allows for the efficient and specific coupling of azide-functionalized polymers with alkyne-functionalized molecules or vice versa, forming a stable triazole linkage. google.comugent.be For example, amphiphilic graft copolymers have been obtained by combining free-radical polymerization and click chemistry, where a terminal azido (B1232118) poly(4-vinylbenzyl chloride) reacted with mPEG-propargyl (mPEG functionalized with an alkyne group). ias.ac.in
Orthogonal functionalization strategies often employ different click reactions or a combination of click chemistry with other polymerization techniques to selectively modify specific sites on a polymer or to introduce multiple functionalities. nih.govresearchgate.net This allows for the creation of polymers with precise structures and tailored properties. For instance, a thermo-responsive block-graft copolymer was synthesized by combining ring-opening polymerization (ROP) and atom transfer radical polymerization (ATRP), and subsequently, a hydrogel was prepared via a copper-catalyzed 1,3-dipolar azide-alkyne cycloaddition reaction. nih.gov
Purification and Isolation Techniques for Mpeg18 Oh Products
Chromatographic Separation Methods
Chromatography is a powerful set of techniques used extensively for the separation and purification of polymers like PEG. Different chromatographic modes exploit variations in molecular size, charge, or interaction with a stationary phase to achieve separation.
Anion-Exchange Chromatography for Impurity Removal (e.g., Di-acid PEG)
Anion-exchange chromatography (AEX) is particularly effective for removing charged impurities from a mixture of predominantly neutral PEG species. A common impurity in PEG synthesis, especially under certain reaction conditions or through oxidation, is di-acid PEG, which possesses carboxylate groups at both ends and is thus negatively charged at appropriate pH. google.comgoogle.com mPEG18-OH, having only one hydroxyl group and a methyl ether end, is typically neutral. AEX utilizes a stationary phase with positively charged functional groups that can reversibly bind to negatively charged molecules. By using a suitable buffer system and pH, the anionic impurities like di-acid PEG can be retained on the column while the neutral this compound passes through or elutes at a different salt concentration. This allows for the selective removal of charged by-products. google.comgoogle.comnih.govnih.gov Studies on PEGylated proteins have shown that ion-exchange chromatography can be used for purification, and the presence of PEG chains can influence the interaction with the stationary phase. nih.govnih.govresearchgate.net For mPEG, the principle is applied to separate based on the charge difference between the desired neutral product and charged impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both analytical purity assessment and preparative separation of PEG compounds. nih.govnih.govtcichemicals.comresearchgate.netresearchgate.net Various HPLC modes can be employed depending on the separation challenge. Reverse-phase HPLC (RP-HPLC) can separate PEG species based on subtle differences in hydrophobicity, which can be influenced by end groups or impurities. nih.govrsc.orgresearchgate.netresearchgate.net Critical condition HPLC is a specialized technique where the chromatographic conditions (mobile phase composition and temperature) are adjusted such that the separation of polymers becomes independent of their molecular weight and is primarily governed by their end groups. google.comgoogle.com This is particularly useful for separating mPEG (monofunctional) from PEG diol (difunctional) of similar molecular weights, as their retention times will differ based on their end-group chemistry rather than chain length. google.comgoogle.com HPLC is essential for quantifying the purity of the this compound product and identifying and quantifying specific impurities. google.comnih.govnih.govtcichemicals.comresearchgate.netresearchgate.netgoogle.com
Membrane-Based Separation Processes (e.g., Dialysis)
Membrane-based separation processes, such as dialysis and ultrafiltration, offer alternative methods for purifying this compound based on size exclusion. rsc.orgresearchgate.netreddit.comacs.orgnih.govresearchgate.netmdpi.com Dialysis utilizes a semipermeable membrane with a specific molecular weight cutoff (MWCO). Smaller molecules and salts can freely pass through the membrane, while larger molecules, such as this compound, are retained. rsc.orgresearchgate.netreddit.comresearchgate.net This is effective for removing low molecular weight impurities and exchanging buffers or solvents. However, the efficiency of dialysis is limited by diffusion rates and can be time-consuming. researchgate.net Ultrafiltration is a pressure-driven membrane process that can achieve faster separation based on size. mdpi.com Membranes with appropriate MWCOs can be used to concentrate the this compound solution or remove smaller impurities. acs.orgmdpi.com The molecular weight cutoff of membranes is often given for spherical molecules like proteins, and the effective cutoff for flexible polymers like PEG can differ. researchgate.net
Precipitation and Crystallization Methods
Precipitation involves selectively precipitating the desired compound or impurities from a solution by changing solvent conditions, temperature, or adding a precipitating agent. For PEG, precipitation with certain organic solvents, such as cold diethyl ether, ethanol, or methanol (B129727), can be used to isolate PEG oligomers from reaction mixtures or remove lower molecular weight impurities. researchgate.net The principle relies on the differential solubility of compounds based on their size and end groups in a given solvent system. By carefully controlling the solvent composition and temperature, this compound might be selectively precipitated or remain in solution while impurities precipitate or vice versa. Precipitation has been explored for purifying PEGylated proteins and viruses, demonstrating its potential for concentrating and purifying PEG-containing species. tandfonline.commdpi.comresearchgate.netresearchgate.netnih.gov While obtaining highly pure, monodisperse PEG oligomers through crystallization can be challenging, it is a potential method for achieving very high purity if suitable crystallization conditions can be identified. wikipedia.org However, this is often more difficult for polymers compared to small molecules.
Advanced Characterization Methodologies for Mpeg18 Oh and Its Derivatives
Spectroscopic Analysis
Spectroscopic methods provide valuable information regarding the chemical structure, functional groups, and purity of mPEG18-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a fundamental tool for confirming the structure and assessing the purity of this compound nist.govmdpi.comresearchgate.netaocs.org. The technique provides detailed information about the hydrogen atoms within the molecule, allowing for the identification of characteristic peaks corresponding to the ethylene (B1197577) glycol repeating units, the methoxy (B1213986) end group, and the hydroxyl end group.
A typical 1H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (B32938) would show a prominent signal around 3.6 ppm, corresponding to the methylene (B1212753) protons (-CH2CH2O-) of the ethylene glycol repeating units researchgate.net. The methoxy end group (-OCH3) is typically observed as a singlet around 3.3 ppm researchgate.net. The signal for the terminal hydroxyl proton (-OH) is often observed as a broad singlet, the chemical shift of which can vary depending on factors such as concentration, solvent, and temperature msu.eduhw.ac.uk. The presence and integration ratio of these characteristic signals confirm the expected structure of this compound.
Quantitative 1H NMR can be used to determine the average molecular weight by comparing the integration of the end-group signals (methoxy and hydroxyl) to that of the repeating ethylene glycol units nist.gov. For a monodisperse compound like this compound, this method can also help assess the degree of end-group functionalization and identify potential impurities or by-products that lack the expected end groups. The identity of the hydroxyl proton signal can be further confirmed by performing a D2O exchange experiment, which causes the signal to disappear or decrease significantly due to the exchange of the proton with deuterium (B1214612) from heavy water msu.eduhw.ac.uk.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound through the analysis of its vibrational spectrum researchgate.netnih.govacs.orgunitechlink.cominnovatechlabs.comamericanlaboratory.com. When an infrared beam passes through the sample, specific frequencies of light are absorbed as the molecule's bonds vibrate. These absorption patterns create a unique spectral fingerprint. innovatechlabs.com
For this compound, key absorption bands are expected. A prominent broad band in the region of 3200-3600 cm-1 is characteristic of the O-H stretching vibration of the terminal hydroxyl group researchgate.netunitechlink.com. The strong absorption bands between 1000 and 1200 cm-1 are attributed to the C-O-C stretching vibrations of the ether linkages in the PEG backbone researchgate.net. Other bands corresponding to C-H stretching vibrations (around 2800-3000 cm-1) and CH2 bending vibrations (around 1400-1500 cm-1) are also typically observed. unitechlink.com FT-IR can be used to confirm the presence of the PEG structure and the hydroxyl end group, and can also help detect certain impurities if they possess distinct functional groups with characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum technologynetworks.com. This technique is most useful for compounds that contain chromophores, which are functional groups that absorb UV or visible light. upi.edu
Pure PEG, including this compound, typically does not possess strong chromophores and therefore exhibits limited absorption in the standard UV-Vis range (200-800 nm) bath.ac.uk. However, UV-Vis spectroscopy can still be valuable in the characterization of this compound in several scenarios:
Detection of impurities: If impurities with UV-active chromophores are present, they can be detected and potentially quantified using UV-Vis spectroscopy technologynetworks.comresearchgate.net.
Analysis of derivatives: If this compound is functionalized with a molecule containing a chromophore (e.g., a protein, peptide, or fluorescent dye), UV-Vis spectroscopy can be used to characterize the resulting conjugate and determine the degree of conjugation.
Specific end-group analysis: While the PEG backbone itself has limited UV activity, certain end-group modifications or impurities associated with synthesis might exhibit UV absorption upi.edu.
The UV-Vis spectrum is typically presented as a plot of absorbance versus wavelength technologynetworks.com. The presence of specific peaks at certain wavelengths can indicate the presence of UV-absorbing species.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about a compound lcms.czlibretexts.org. For monodisperse PEGs like this compound, MS is essential for confirming the exact molecular weight and verifying the purity by identifying the presence of the target molecule and any related oligomers or impurities rsc.orgmdpi.comnih.gov.
Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI-MS) are commonly used for PEG analysis nist.govbiopacificmip.orgwaters.com. MS measures the mass-to-charge ratio (m/z) of ions. lcms.cz For a monodisperse compound, a primary signal corresponding to the molecular weight of this compound (plus adduct ions like [M+H]+, [M+Na]+, or [M+K]+) is expected mdpi.com. The high resolution of modern MS instruments allows for the precise determination of the molecular mass, which can confirm the number of ethylene glycol units.
MS is particularly effective in revealing the presence of impurities, such as oligomers with different numbers of repeating units (n-1 or n+1) or molecules with different end groups rsc.org. The relative intensity of these signals provides insight into the purity and molecular weight distribution of the sample. Tandem mass spectrometry (MS/MS) can provide further structural details by fragmenting the ions and analyzing the masses of the resulting fragments lcms.czresearchgate.net.
Chromatographic Analysis for Molecular Homogeneity and Purity
Chromatographic techniques are indispensable for assessing the molecular homogeneity and purity of this compound, particularly in separating molecules based on size or other physical properties.
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution and polydispersity of polymers measurlabs.commalvernpanalytical.com. The separation in GPC/SEC is based primarily on the hydrodynamic volume of the molecules in solution. measurlabs.comtainstruments.com Molecules are separated as they pass through a stationary phase consisting of porous beads; larger molecules elute first as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer path through the column, thus eluting later. measurlabs.com
For this compound, a monodisperse compound, GPC/SEC is used to confirm its molecular homogeneity and to determine its polydispersity index (PDI). The PDI is a measure of the breadth of the molecular weight distribution, calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) google.com. For a truly monodisperse sample, the PDI is 1.0. High-quality monodisperse PEGs are expected to have a PDI very close to 1.0, typically between 1.00 and 1.03 rsc.orggoogle.com.
GPC/SEC analysis of this compound involves dissolving the sample in a suitable solvent and injecting it onto a GPC column calibrated with narrow molecular weight standards, often other PEG or polyethylene (B3416737) oxide (PEO) standards lcms.czbgb-info.com. The elution profile is monitored using detectors such as refractive index (RI) or UV detectors malvernpanalytical.comtainstruments.com. A single, sharp peak in the chromatogram is indicative of a highly monodisperse sample. The shape and width of the peak provide information about the molecular weight distribution and the presence of any higher or lower molecular weight impurities. measurlabs.com
While GPC/SEC separates based on size, coupling it with other detectors like multi-angle light scattering (MALS) can provide more accurate, absolute molecular weight determination without relying solely on calibration standards measurlabs.com.
Summary of Characterization Techniques for this compound
| Technique | Information Provided | Key Observations for this compound |
| 1H NMR | Chemical structure, functional groups, purity, end-group functionalization | Characteristic signals for PEG backbone (~3.6 ppm), methoxy group (~3.3 ppm), hydroxyl group (broad singlet) |
| FT-IR | Functional groups | Absorption bands for O-H stretch (~3200-3600 cm-1), C-O-C stretch (1000-1200 cm-1) |
| UV-Vis | Presence of chromophores, detection of UV-active impurities/derivatives | Limited absorption for pure PEG; useful for detecting impurities or characterizing conjugates. |
| Mass Spectrometry | Molecular weight, oligomer distribution, purity, end-group confirmation | Precise molecular weight of this compound and adducts; identification of minor oligomers/impurities. |
| GPC/SEC | Molecular weight distribution, polydispersity, homogeneity | Single, sharp peak indicating monodispersity; PDI close to 1.0. |
Liquid Chromatography with Specialized Detectors (e.g., ELSD, UV)
Liquid chromatography (LC) is a powerful separation technique used to analyze the purity and molecular weight distribution of polymers. For polyethylene glycols, including this compound, which typically lack strong chromophores, detection often relies on specialized detectors.
Evaporative Light Scattering Detection (ELSD) is a common method for detecting PEG compounds in LC. ELSD works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the scattered light from the remaining non-volatile analyte particles waters.com. This technique is compatible with gradient elution, which is advantageous for separating polymer homologous series, allowing for the resolution of individual oligomers in a PEG sample waters.com. The ELSD response is generally related to the mass concentration of the analyte, making it useful for quantifying PEG components researchgate.net.
Ultraviolet (UV) detection is typically not sensitive for underivatized PEGs due to the lack of strong UV-absorbing groups waters.com. However, UV detection can be used in conjunction with ELSD, particularly when analyzing PEG derivatives or formulations containing other UV-active components lcms.czresearchgate.net. For instance, in the analysis of PEGylated lipids or proteins, a UV detector can quantify the conjugated molecule while an ELSD detects the PEG portion and potentially unconjugated PEG lcms.czresearchgate.net. While this compound itself has limited UV absorbance, its derivatives formed by conjugation to chromophoric molecules can be detected by UV.
The combination of reversed-phase LC with ELSD is an effective approach for monitoring the quality of PEG samples and resolving individual oligomers, offering better resolution compared to traditional Gel Permeation Chromatography (GPC) for this purpose waters.com.
Microscopy Techniques for Morphological and Structural Elucidation
Microscopy techniques provide visual information about the morphology and structure of materials. While this compound is a relatively small molecule, microscopy becomes relevant when it is part of a larger assembly or structure, such as nanoparticles or surface coatings.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) can be used to visualize the morphology and size of structures involving PEG, such as PEGylated nanoparticles or PEG single crystals beilstein-journals.orgnih.govbeilstein-journals.orgscholaris.caresearchgate.net. TEM provides high-resolution images by transmitting electrons through a thin sample. When applied to PEG-containing systems, TEM allows for direct observation of particle shape, size, and internal structure beilstein-journals.orgbeilstein-journals.org. For example, TEM has been used to characterize the morphology of PEGylated carbon nanotubes and iron oxide nanoparticles nih.govbeilstein-journals.org. It's important to note that TEM typically requires samples to be dry, and the measured size may be smaller than the hydrodynamic size in solution due to the absence of the hydration layer beilstein-journals.org. TEM images can confirm the presence of distinct structures and provide insights into how PEG is organized within these materials researchgate.net.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is another powerful microscopy technique used for surface analysis and morphological characterization. AFM probes the surface of a sample with a sharp tip, generating a topographical map nih.govbeilstein-journals.orgscholaris.ca. This technique can provide detailed information about the surface roughness, structure, and dimensions of materials modified with PEG scholaris.cadovepress.com. AFM has been utilized to study the morphology of PEGylated nanoparticles and to determine the thickness of PEG layers on surfaces nih.govbeilstein-journals.orgresearchgate.net. Unlike TEM, AFM can be performed under various conditions, including in air or liquid, which can be advantageous for studying soft materials or hydrated structures dovepress.com. AFM images can complement TEM data by providing three-dimensional surface information and confirming structural features dovepress.com.
Light Scattering Techniques for Solution Properties
Light scattering techniques are valuable for characterizing the behavior and properties of molecules and particles in solution, without requiring the sample to be dried.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Polydispersity
Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS) or Photon Correlation Spectroscopy (PCS), is a widely used technique to determine the hydrodynamic size and size distribution of particles or molecules in a liquid medium beilstein-journals.orgbeilstein-journals.orgcd-bioparticles.comnih.govscirp.orgresearchgate.net. DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution cd-bioparticles.com. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic diameter via the Stokes-Einstein equation cd-bioparticles.com.
For this compound, especially when incorporated into nanoparticles or other assemblies, DLS provides crucial information about the effective size of these structures in their native hydrated state beilstein-journals.orgcd-bioparticles.com. The hydrodynamic diameter measured by DLS includes the polymer chain and the associated solvent molecules, often resulting in a larger size compared to techniques like TEM or AFM that measure the dry state beilstein-journals.orgcd-bioparticles.com.
DLS also provides the Polydispersity Index (PDI), a dimensionless value that indicates the width of the size distribution beilstein-journals.orgcd-bioparticles.comnih.govscirp.orgresearchgate.net. A low PDI (typically below 0.2) suggests a narrow size distribution and a relatively homogeneous sample, while a higher PDI indicates a broader distribution or the presence of aggregates beilstein-journals.orgnih.govscirp.orgresearchgate.net. DLS is a rapid and non-destructive technique, making it suitable for routine analysis of PEG-containing formulations cd-bioparticles.com.
Thermal Analysis Techniques
Thermal analysis techniques measure the physical or chemical properties of a sample as a function of temperature. For polymers like PEG, these techniques provide insights into their thermal transitions and stability, which are influenced by molecular weight and structure.
Differential Scanning Calorimetry (DSC) measures the heat absorbed or released by a sample as it is heated or cooled mt.comresearchgate.netrsc.orgacs.org. DSC is used to determine thermal transitions such as melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg) mt.comrsc.orgacs.org. For PEGs, the melting and crystallization behaviors are dependent on their molecular weight rsc.orgacs.org. Lower molecular weight PEGs may be liquid at room temperature, while higher molecular weight PEGs are waxy solids with distinct melting points nih.gov. DSC can reveal the crystallinity of a PEG sample and how it is affected by processing or formulation rsc.org. For this compound, with a relatively low molecular weight, DSC can characterize its melting and crystallization behavior, which would be expected to be lower than higher molecular weight PEGs.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature mt.comresearchgate.netrsc.org. TGA is primarily used to assess the thermal stability of a material by determining its decomposition temperature mt.comrsc.org. As a PEG sample is heated, it will eventually undergo thermal degradation, leading to a loss of mass. TGA can provide information on the onset and extent of this decomposition rsc.org. For this compound, TGA can determine its thermal degradation profile and compare its stability to other PEGs or components in a formulation. The thermal stability of PEGs can be influenced by their molecular weight, with higher molecular weight PEGs sometimes showing slightly higher decomposition temperatures .
Thermogravimetric Analysis (TGA) for Compositional Analysis
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. uc.edueltra.com This method is widely used for compositional analysis of materials, including polymers, by quantifying components that decompose or volatilize at different temperatures. uc.edueltra.comcam.ac.ukxrfscientific.comamericanlaboratory.comresearchgate.net
For this compound and its derivatives, TGA can provide information regarding thermal stability, the presence of volatile impurities (such as residual solvents or moisture), and the decomposition profile of the polymer chain. uc.edueltra.com By monitoring the mass loss as the temperature increases, different stages of degradation can be identified, which may correspond to the loss of specific functional groups, the decomposition of the polymer backbone, or the presence of inorganic residues (ash content). eltra.comxrfscientific.comresearchgate.neto-ring-prueflabor.de
Studies on mPEG-OH polymers have shown distinct weight loss profiles under TGA. For instance, mPEG-OH has been observed to start losing weight at temperatures around 191.8 °C, with the maximum degradation rate occurring at approximately 217 °C under specific conditions. nih.govacs.orgresearchgate.net This primary degradation step is attributable to the thermal decomposition of the mPEG chain. acs.orgresearchgate.net
When mPEG-OH is modified to form derivatives, TGA can reveal changes in thermal stability and provide evidence of successful functionalization. For example, derivatives like mPEG-Phth and mPEG-Mal showed increased thermal stability compared to the starting mPEG-OH, with their TGA curves shifted to higher temperatures. nih.govacs.orgresearchgate.net In the case of mPEG-Phth, TGA revealed a two-step degradation process, with the first step attributed to the decomposition of the phthalate (B1215562) group and the second step corresponding to the mPEG chain. nih.govacs.orgresearchgate.net This demonstrates how TGA can be used to analyze the composition of functionalized mPEG derivatives by identifying the thermal events associated with different parts of the molecule.
TGA can also be coupled with other techniques, such as Mass Spectrometry (MS) or Fourier Transform Infrared (FTIR) spectroscopy, to analyze the evolved gases during decomposition. americanlaboratory.comrsc.org This provides further information about the chemical nature of the fragments released at different temperatures, aiding in the identification and quantification of components within the sample. americanlaboratory.com
While specific compositional data for this compound via TGA might vary depending on its exact molecular weight distribution and any associated impurities, the general principles apply. TGA can be used to assess the polymer's thermal degradation profile, quantify volatile content, and determine the residue upon heating, contributing to a comprehensive understanding of its composition and purity. eltra.comcam.ac.ukxrfscientific.comresearchgate.neto-ring-prueflabor.de
Titrimetric Methods for End-Group Quantification and Purity
Titrimetric methods are quantitative analytical techniques that involve determining the volume of a solution of known concentration (titrant) required to react completely with a substance of unknown concentration (analyte). chemicals.co.ukncert.nic.in These methods are valuable for determining the purity of a substance and quantifying specific functional groups. chemicals.co.uk
For this compound, which possesses a terminal hydroxyl (-OH) group, titrimetric methods are particularly useful for end-group quantification. This analysis allows for the determination of the number-average molecular weight (Mn) and provides insights into the purity and functionality of the polymer. scribd.comfsu.edu
A common approach for quantifying hydroxyl groups in polymers like PEG involves esterification of the hydroxyl end group with a reactive derivative of an acid, followed by titration. fsu.edupsu.edu For instance, the hydroxyl group can react with an anhydride (B1165640), such as stearic anhydride or pyromellitic dianhydride (PMDA), in a suitable solvent. fsu.edupsu.edu The excess anhydride is then hydrolyzed, and the resulting acid is titrated with a standardized base. fsu.edupsu.edu By determining the amount of anhydride consumed in the esterification reaction, the number of hydroxyl groups in the sample can be calculated. fsu.edu
Another titrimetric method for hydroxyl number determination, applicable to polyethylene glycol, involves potentiometric titration according to standards like ASTM E1899. metrohm.com This method typically involves reacting the hydroxyl groups and then titrating with a standardized solution, such as tetrabutylammonium (B224687) hydroxide (B78521). metrohm.com
The hydroxyl number (HN), expressed in mg KOH/g, is a key parameter determined by these titrimetric methods. metrohm.com It represents the number of milligrams of potassium hydroxide equivalent to the hydroxyl content in one gram of the sample. This value can be directly related to the number-average molecular weight (Mn) of the polymer, assuming a known number of hydroxyl groups per molecule (in the case of mPEG-OH, ideally one).
Titration results from studies on mPEG-OH or similar hydroxyl-terminated polymers have been used to estimate the fraction of polymer chains possessing terminal hydroxyl groups, especially when compared with molecular weight data obtained from other techniques like Gel Permeation Chromatography (GPC). researchgate.net Acid-base titration has also been used to characterize the end groups of polymers like ssPES-OH, determining the availability of terminal hydroxyl groups. researchgate.net
Titrimetric end-group analysis is generally more practical for polymers with lower molecular weights (typically below 20,000 to 25,000 g/mol ). scribd.comquora.com As the molecular weight increases, the concentration of end groups decreases, making their accurate quantification by titration more challenging due to the need for highly dilute titrants or concentrated, highly viscous polymer solutions, which can affect the precision and repeatability of the titration. quora.com
Despite these limitations for very high molecular weights, titrimetric methods remain a reliable and widely used technique for quantifying the terminal hydroxyl groups in this compound, providing essential data for determining its number-average molecular weight and assessing its purity based on the functional end-group content.
Applications of Mpeg18 Oh in Contemporary Academic Research
In Biomaterials and Nanomaterials Science
Surface Modification and Passivation Strategies
Surface modification with PEG, often referred to as PEGylation, is a common technique to alter the surface properties of materials. This is frequently employed to reduce protein adsorption and cell adhesion, thereby minimizing non-specific interactions and potentially reducing immune responses. While general short-chain mPEGs are used for this purpose, specific detailed research findings explicitly detailing the use and performance data of mPEG18-OH for surface passivation were not extensively found in the performed searches. However, the principle of using short PEG chains to create a hydrated layer on surfaces to prevent fouling is well-established in biomaterials science.
Fabrication of Hydrogels and Polymeric Scaffolds
Polyethylene (B3416737) glycol derivatives are frequently used in the fabrication of hydrogels and polymeric scaffolds for tissue engineering, drug delivery, and other biomedical applications. Hydrogels can be formed by crosslinking PEG chains, and the properties of the resulting gel, such as swelling ratio, mechanical strength, and degradation rate, can be tuned by varying the PEG chain length, concentration, and crosslinking density. The terminal hydroxyl group of this compound can be functionalized to participate in crosslinking reactions or to graft onto pre-formed polymer networks. Research indicates the use of PEG-based derivatives in creating dynamic disulfide hydrogels with tunable mechanical properties. researchgate.net While the specific application of this compound in the fabrication of hydrogels and scaffolds is relevant to this area, detailed research findings and data specifically utilizing this compound for this purpose were not prominently featured in the search results. The presence of short-chain mPEG has been shown to influence the hydrolytic degradation of polymer blends, which is relevant to the behavior of polymeric scaffolds. researchgate.net
Integration into Nanoparticle Systems (e.g., Gold Nanoparticles)
Bio-inspired and Responsive Material Design
PEG-based materials are explored in the design of bio-inspired and responsive systems due to PEG's biocompatibility and ability to influence material properties in response to external stimuli when combined with responsive elements. While PEG in general plays a role in this area, specific research detailing the use of this compound in the design and characterization of bio-inspired or responsive materials was not a primary finding in the search results. The development of dynamic hydrogels from PEG-based derivatives, as mentioned earlier, touches upon the creation of materials with dynamic properties. researchgate.net
Functional Coatings Development
Polyethylene glycol-modified functional coatings are an area where compounds like this compound find application. researchgate.net These coatings can be designed to impart specific properties to surfaces, such as anti-fouling characteristics, improved lubrication, or the ability to immobilize biomolecules. The terminal hydroxyl group of this compound allows for its covalent attachment to various substrates or its incorporation into coating formulations. While the general application of PEG in functional coatings is acknowledged, specific detailed research findings and performance data for coatings explicitly utilizing this compound were not extensively found in the performed searches.
In Advanced Polymer Chemistry and Engineering
This compound is relevant in advanced polymer chemistry and engineering as a monomer, macroinitiator, or modifier for synthesizing new polymeric architectures with tailored properties. Its well-defined structure and terminal functionality allow for controlled polymerization and grafting reactions. It can be used to synthesize block copolymers, graft copolymers, or star polymers, where the mPEG block provides hydrophilicity and biocompatibility. The search results indicate that mPEG is considered a monomer in polymer science. researchgate.net The presence of short-chain mPEG has been shown to influence the degradation behavior of polymer blends, demonstrating its role in modifying polymer properties. researchgate.net However, detailed research findings specifically on the synthesis and properties of polymers utilizing this compound as a key component were not a major outcome of the performed searches.
Due to the limited availability of specific, detailed research findings and quantitative data tables explicitly focused on this compound within the performed searches, a comprehensive presentation of data tables for each subsection is not possible. The information found provides a general context for the potential applications of this compound based on the known uses of short-chain PEGs and mPEGs in these fields.
Synthesis of Controlled Polymer Architectures (e.g., Brush Polymers)
Controlled polymerization techniques are crucial for creating polymers with precise molecular weights, low dispersities, and well-defined architectures. This compound can be utilized in these techniques, often as a macro-initiator or a building block, to synthesize complex polymer structures such as brush polymers. Brush polymers, also known as polymer bottlebrushes, consist of a polymer backbone with polymer chains grafted onto it polymernanostructures.com. The synthesis of polymer brushes can be achieved through various controlled polymerization methods, including "grafting-from" and "grafting-to" approaches researchgate.net, mdpi.com.
In the "grafting-from" approach, initiating sites are attached to a substrate or a polymer backbone, and polymerization proceeds from these sites. This compound, with its terminal hydroxyl group, can be functionalized to serve as a macro-initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization researchgate.net, specificpolymers.com, mdpi.com. This allows for the growth of controlled polymer chains from the PEG segment, leading to the formation of well-defined brush-like structures where the PEG chains (or polymers grown from them) form the bristles of the brush.
The "grafting-to" method involves attaching pre-formed polymer chains to a backbone or surface researchgate.net, mdpi.com. This compound could be incorporated into a polymer chain through copolymerization, and then this functionalized polymer could be grafted onto a surface or another polymer, contributing the PEG segment to the resulting brush architecture.
Research in this area focuses on controlling the grafting density, molecular weight of the grafted chains, and the composition of the brush polymers to tune their properties for specific applications polymernanostructures.com, rsc.org, mdpi.com. PEG-based brush polymers are particularly interesting for applications requiring modified surface properties, such as reduced protein adsorption, enhanced lubrication, or controlled cell interactions researchgate.net, mdpi.com. The precise chain length of this compound (n=18) offers a specific and reproducible hydrophilic contribution to the brush structure, allowing for fine-tuning of these properties.
Development of Novel Polymer Materials with Tunable Characteristics
The incorporation of this compound into polymer systems can lead to the development of novel materials with characteristics that can be tuned for various applications. The PEG segment provides hydrophilicity and flexibility, while the terminal hydroxyl group allows for further chemical modification or crosslinking.
By copolymerizing this compound with other monomers, researchers can synthesize copolymers with tailored properties. The ratio of this compound to other monomers, along with the polymerization method and the nature of the comonomer, influences the resulting material's properties, including its thermal behavior, mechanical strength, and solubility novapublishers.com, mdpi.com, mdpi.com. For instance, incorporating this compound can enhance the hydrophilicity of otherwise hydrophobic polymers, leading to materials suitable for applications in aqueous environments.
Furthermore, this compound can be used to synthesize crosslinked polymer networks, such as hydrogels. The terminal hydroxyl group can participate in crosslinking reactions, forming stable three-dimensional structures. The presence of the PEG chains within the network influences the hydrogel's swelling behavior, mechanical properties, and permeability novapublishers.com. The specific chain length of this compound contributes to a defined mesh size and hydration level within the hydrogel, allowing for the development of materials with precisely tunable swelling ratios and release characteristics.
Research findings indicate that the inclusion of components like inorganic nanoparticles into polymer matrices can provide novel functionalities and tunable properties novapublishers.com. While not specifically mentioning this compound, this suggests that composites incorporating this compound-based polymers could exhibit interesting combined properties. The PEG component might influence the dispersion of nanoparticles or the interaction between the polymer matrix and the filler, leading to tunable mechanical, thermal, or electrical properties.
Polymer Blends and Composites Research
The miscibility of polymer blends is crucial for achieving homogeneous materials with predictable properties lboro.ac.uk, researchgate.net. The PEG segment of this compound can improve the compatibility between otherwise immiscible polymers, acting as a compatibilizer. By strategically incorporating this compound into one or both polymer phases, researchers can reduce interfacial tension and promote better mixing, leading to more stable and homogeneous blends lboro.ac.uk.
In polymer composites, this compound or polymers derived from it can be used to modify the polymer matrix or to surface-modify fillers (such as nanoparticles or fibers) to improve their dispersion and interaction with the matrix mdpi.com. This can lead to enhanced mechanical strength, thermal stability, or other functional properties of the composite material. The hydrophilic nature of the PEG chain can be particularly useful in composites designed for specific environments or applications, such as those involving aqueous media.
Research in polymer blends often investigates the effects of composition and processing on phase separation and morphology memphis.edu, imperial.ac.uk. The inclusion of a component like this compound with a defined structure can provide a controlled way to study these phenomena and to engineer the morphology of the blend or composite for desired performance.
In Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces frontiersin.org, frontiersin.org, rsc.org, mdpi.com. Self-assembly is the spontaneous organization of molecules into ordered structures through these non-covalent interactions frontiersin.org. This compound is a valuable molecule in this field due to the ability of its PEG chain to participate in various non-covalent interactions and its terminal hydroxyl group to engage in specific interactions like hydrogen bonding.
Directing Supramolecular Assembly of Macromolecules
This compound can be used to direct the supramolecular assembly of macromolecules. By conjugating this compound to other molecules, such as peptides, lipids, or other polymers, researchers can create amphiphilic conjugates that self-assemble in selective solvents nih.gov. The hydrophilic PEG block drives the assembly in aqueous environments, while the hydrophobic part aggregates to form a core structure.
The precise length of the this compound chain influences the self-assembly process, affecting the size, shape, and stability of the resulting supramolecular structures, such as micelles, vesicles, or nanofibers nih.gov. By controlling the concentration and the structure of the this compound conjugate, researchers can tune the morphology of the assembled aggregates. For example, studies on PEGylated dendritic peptide conjugates have shown concentration-dependent self-assembly leading to different morphologies nih.gov.
The terminal hydroxyl group of this compound can also be utilized to introduce specific functional groups that can participate in targeted non-covalent interactions, further directing the assembly process or enabling the incorporation of guest molecules within the assembled structures.
Investigation of Non-Covalent Interactions in PEGylated Systems
PEGylated systems, which incorporate PEG chains, are widely studied for their behavior in various environments, particularly in aqueous solutions. This compound provides a well-defined model system to investigate the role of non-covalent interactions in such systems.
The interactions of the PEG chain with water molecules, including hydrogen bonding, are crucial for its hydrophilicity and its ability to reduce protein adsorption mdpi.com. The terminal hydroxyl group can also act as a hydrogen bond donor or acceptor, influencing the interactions of the molecule with itself or with other components in the system mdpi.com.
Research in this area involves studying how factors like temperature, concentration, and the presence of other molecules affect the non-covalent interactions within this compound systems and how these interactions, in turn, influence properties like solubility, conformation, and self-assembly behavior nih.gov, mdpi.com, frontiersin.org. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, dynamic light scattering (DLS), and molecular dynamics simulations are used to probe these interactions and their effects. Understanding these non-covalent forces is essential for designing PEGylated materials with predictable behavior and performance.
Formation of Hierarchical Supramolecular Architectures
This compound can be a component in the formation of hierarchical supramolecular architectures, which are complex structures organized on multiple length scales through a combination of non-covalent interactions rsc.org, frontiersin.org, nih.gov, rsc.org.
In these systems, this compound conjugates or polymers containing this compound segments can undergo a primary self-assembly into nanoscale building blocks (e.g., micelles or vesicles). These primary structures can then further organize into larger, more complex hierarchical architectures through secondary interactions rsc.org, nih.gov. For instance, block copolymers containing a PEG block can form micelles that then assemble into ordered macroscopic structures.
The defined structure of this compound contributes to the controlled nature of these hierarchical assembly processes. The length and hydrophilicity of the PEG chain influence the characteristics of the primary assembled units, and the terminal hydroxyl group can be used to introduce functionalities that guide the secondary assembly into specific hierarchical arrangements. Research in this area aims to design molecules that undergo programmed self-assembly to create functional materials with complex structures for applications in areas like drug delivery, sensing, or tissue engineering frontiersin.org, frontiersin.org, rsc.org.
Self-Assembled Micelles and Aggregates
The amphiphilic character of mPEG derivatives, including this compound, drives their ability to form self-assembled structures such as micelles and aggregates in aqueous solutions. Polymeric micelles are formed by the self-assembly of amphiphilic polymers above their critical micelle concentration (CMC). These structures typically consist of a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate hydrophobic molecules, such as drugs, isolating them from the aqueous environment, while the hydrophilic PEG shell provides stability and enhances solubility.
Research into self-assembled systems often involves amphiphilic block copolymers or grafted polymers. While specific studies on this compound micelle formation are not extensively detailed in the provided search results, the principles of self-assembly for amphiphilic PEG-containing molecules are well-established. For instance, amphiphilic alginate derivatives have been shown to self-assemble into spherical micellar aggregates in aqueous solution, with their size and zeta potential influenced by factors such as molecular weight and degree of substitution. The ability of polymers to form micelle-like nano-aggregates is being explored for applications such as multimodal cancer therapy, where controlling size, morphology, and colloidal stability is crucial. Supramolecular micelles based on hydrogen bonding motifs have also been developed for encapsulating hydrophobic compounds like fullerene, demonstrating controlled release capabilities. The formation of micelles through the self-assembly of amphiphilic platinum complexes has also been reported for potential bioimaging applications. These examples highlight the broader research area where amphiphilic molecules, including PEG derivatives, play a key role in creating self-assembled nanostructures for various applications.
In Bioconjugation and Biofunctionalization Research
The terminal hydroxyl group of this compound provides a reactive handle for covalent conjugation to various biomolecules and surfaces, a process known as PEGylation. PEGylation is a widely used technique to modify the properties of peptides, proteins, and other biomaterials, often to improve their solubility, stability, and biocompatibility.
Conjugation to Peptides and Proteins (e.g., Chitosan (B1678972), Uricase)
Conjugation of mPEG to peptides and proteins is a significant area of research. The succinimidyl ester derivative of mPEG (mPEG-SC), for example, is known to react with primary amines, facilitating the conjugation of mPEG chains to molecules like proteins or peptides. This modification can lead to improved pharmacokinetic profiles and reduced immunogenicity of the conjugated biomolecule.
Chitosan, a naturally derived polysaccharide, and Uricase, an enzyme, are examples of biomolecules that can be targets for PEGylation. Chitosan is a partially deacetylated derivative of chitin (B13524) and has applications in various biomedical fields due to its biocompatibility, biodegradability, and antibacterial activity. However, its solubility in water and physiological solvents can be limited. Modification with mPEG can improve the solubility and potentially alter the biological interactions of chitosan derivatives. Research has explored the synthesis of mPEG-modified galactosylated chitosan derivatives to improve solubility and potentially serve as non-viral vectors. These modified chitosan nanoparticles have shown suitable properties for gene delivery systems, with average diameters and zeta potentials in a range considered appropriate for such applications.
Uricase (Urate oxidase) is an enzyme that catalyzes the oxidation of uric acid. It is important for the determination of uric acid in biological fluids and has medical applications. PEGylation of enzymes like uricase can enhance their stability and reduce aggregation, potentially prolonging their circulation time in the body and reducing the risk of an immune response. While specific studies on this compound conjugation to uricase were not found in the provided results, the principle of conjugating PEG derivatives to enzymes for therapeutic purposes is a well-established strategy in bioconjugation research.
Support in Ligand and Polypeptide Synthesis
mPEG derivatives, including this compound, are utilized as supports in the synthesis of ligands and polypeptides. The soluble nature of PEG in various solvents makes it a suitable support for solid-phase synthesis techniques, allowing for easier purification of the synthesized product. The growing PEG chain provides solubility, and the terminal functional group (like the hydroxyl in this compound, or activated derivatives) allows for the attachment and elongation of the peptide or ligand chain. This approach can be particularly useful for the synthesis of challenging sequences or for preparing conjugates.
Development of Polyethylene Glycol-Modified Functional Coatings
Polyethylene glycol modification is employed in the development of functional coatings. PEGylated coatings are often designed to impart specific properties to surfaces, such as reduced protein adsorption and cell adhesion, creating "stealth" surfaces. This is particularly relevant in the development of biomaterials and medical devices to minimize fouling and immune responses.
Functional coatings research encompasses a wide range of applications, including barrier coatings, anti-corrosion coatings, and flame-retardant coatings. The incorporation of PEG derivatives into coating formulations can modify the surface chemistry and topography, influencing interactions with the surrounding environment. While the provided search results discuss various types of functional coatings and their properties, the specific use of this compound in developing such coatings is mentioned as a general application area for this compound. The ability of PEG to create a hydrated layer at the surface contributes to its protein-repellent properties, making PEG-modified coatings valuable in biomedical applications.
Exploration of Material-Cell Surface Interactions
The interaction between materials and cell surfaces is a critical aspect of biomaterials research and tissue engineering. The surface properties of a material, including its chemistry and topography, can significantly influence cell adhesion, spreading, proliferation, and differentiation.
PEG modification of material surfaces is a common strategy to modulate cell-material interactions. By creating a hydrophilic and non-fouling surface, PEG can reduce non-specific protein adsorption, which in turn affects cell adhesion. This can be desirable in applications where minimal cell attachment is required. Conversely, patterned PEG surfaces or co-immobilization of cell-attracting ligands with PEG can be used to guide cell behavior and promote specific interactions.
Research explores how surface characteristics, such as surface charge on piezoelectric materials, can impact cell adhesion and morphology. Studies also investigate the interactions of functionalized nanoparticles with cell membranes and their subsequent internalization and effects on cell viability. While direct studies on this compound's specific influence on material-cell surface interactions were not detailed in the search results, the broader field of using PEG modifications to control these interactions is highly relevant, and this compound, with its terminal hydroxyl group, can be functionalized and incorporated into material surfaces for such studies.
Analytical Method Development and Validation for Mpeg18 Oh Characterization
Principles of Analytical Method Development for Polymeric Compounds
Analytical method development for polymeric compounds like mPEG18-OH presents unique challenges compared to small molecules due to their inherent heterogeneity in molecular weight and structure. resolvemass.caingenieria-analitica.com The process is typically iterative and data-driven, starting with a basic understanding of the analyte's physicochemical properties. labmanager.comchromatographyonline.com
Key steps involve selecting the appropriate analytical technique based on the compound's characteristics, such as polarity, volatility, and stability. labmanager.com For PEG compounds, techniques like Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), are commonly used to determine molecular weight and molecular weight distribution. resolvemass.capensoft.netchemrxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is valuable for characterizing molecular weight, purity, and functionalization. resolvemass.caacs.org Mass spectrometry (MS), including ESI MS and MALDI, can also be employed, although LC-MS/MS can be more challenging for larger PEGylated molecules. ingenieria-analitica.comacs.orgresearchgate.net HPLC with various detectors, such as UV or charged aerosol detectors, is also utilized, sometimes coupled with MS. ingenieria-analitica.comnih.govchromatographyonline.com
Optimization of instrumental conditions is critical and includes parameters like column selection, mobile phase composition, and detection wavelength. labmanager.comchromatographyonline.com For chromatographic methods, this involves refining solvent composition, pH, and flow rate to achieve optimal separation and resolution. labmanager.comchromatographyonline.comchemrxiv.org Preliminary testing is performed to evaluate feasibility, retention time, peak shape, and separation from matrix components. labmanager.com System suitability tests, assessing parameters like resolution and tailing factor, are used to confirm the method's readiness for validation. labmanager.compda.org The goal is to develop a method that is as simple as possible while meeting the required performance characteristics. chromatographyonline.com
Method Qualification and Validation Parameters
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. jru-b.comijrpr.comeuropa.eu This involves systematically assessing various performance parameters to ensure the method's accuracy, reliability, reproducibility, and robustness. ijrpr.com Validation parameters are typically guided by regulatory frameworks such as ICH guidelines. jru-b.comeuropa.eunih.gov
Specificity/Selectivity
Specificity, as defined by ICH Q2(R1), is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. jru-b.comeuropa.euelementlabsolutions.comloesungsfabrik.de Selectivity is a related term, sometimes used interchangeably, but can also refer to the ability of a method to differentiate and quantify multiple analytes in a sample. nih.govloesungsfabrik.de
For polymeric compounds like this compound, demonstrating specificity involves ensuring that the analytical method can distinguish the target compound from other components in the sample matrix. jru-b.comelementlabsolutions.com This can be evaluated by analyzing samples containing the analyte spiked with potential interferences or by analyzing samples without the analyte to check for matrix effects. elementlabsolutions.comloesungsfabrik.deingentaconnect.com For separation techniques like HPLC, specificity can be demonstrated by achieving sufficient resolution between the analyte peak and peaks from other components. europa.eu Peak purity analysis can also be used to confirm the specificity of the analyte peak. pda.orgnih.gov
Precision (Repeatability, Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.euchromatographyonline.com It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.euchromatographyonline.com
Repeatability (intra-assay precision) assesses the precision under the same operating conditions over a short interval of time, typically within a single analytical run or day. europa.euchromatographyonline.comut.ee It is determined by analyzing replicate preparations of a homogeneous sample. pda.org
Intermediate precision expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.euut.ee It is determined by performing the analysis with different analysts, preparations, instruments, and on different days within the same laboratory. pda.orgchromatographyonline.com Intermediate precision results are often harder to resolve if failures occur, potentially due to variations in sample preparation or instrument performance. pda.org
Reproducibility expresses the precision between laboratories and is usually assessed in collaborative studies. europa.euut.ee While not always required for single-laboratory validation, it is beneficial when a method is intended for use in multiple laboratories. ut.ee Precision is commonly reported as the variance, standard deviation, or coefficient of variation (%RSD) of the measurements. europa.eunih.gov
Accuracy
Accuracy expresses the closeness of agreement between the value obtained by the analytical procedure and the value that is accepted as a conventional true value or an accepted reference value. europa.euelementlabsolutions.comaphl.org It is sometimes referred to as trueness. europa.eu
Accuracy is typically assessed by analyzing samples with known concentrations of the analyte. elementlabsolutions.com This can involve analyzing a reference standard or spiking a known amount of the analyte into a placebo or matrix. pda.orgingentaconnect.comagnopharma.com The accuracy is then determined by calculating the percentage recovery of the known added amount or the difference between the mean obtained value and the true value. europa.euchromatographyonline.com Accuracy should be assessed over a minimum of three concentration levels covering the specified range of the method. europa.eu Acceptable recovery percentages demonstrate that the method is free from interference from excipients or matrix components. nih.goviosrjournals.org
Linearity and Range Determination
Linearity is the ability of an analytical procedure, within a given range, to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample. europa.euaphl.org The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the method has a suitable level of linearity, accuracy, and precision. europa.eu
Linearity is typically evaluated by analyzing a series of samples with different concentrations of the analyte, covering the specified range of the method. pensoft.neteuropa.eu A minimum of five concentration levels is generally recommended for establishing linearity. europa.eu The results are often evaluated by statistical methods, such as linear regression, plotting the detector response against the analyte concentration. pensoft.neteuropa.eu The correlation coefficient, slope, and y-intercept of the regression line are used to assess linearity. pensoft.net The specified range is normally derived from linearity studies and depends on the intended application of the procedure. europa.eu
Robustness Studies of Analytical Procedures
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. europa.eu
Robustness studies involve evaluating the impact of small variations in method parameters on the analytical results. researchgate.net For chromatographic methods, typical variations include changes in mobile phase composition or pH, flow rate, column temperature, and different column lots or manufacturers. pda.orgagnopharma.com Other factors like the age of standards and sample preparations or sample extraction time can also be investigated. pda.orgagnopharma.com By studying the effect of these variations, the robustness of the method can be assessed, ensuring its reliability under minor deviations from the established conditions. researchgate.net A robust method is less likely to be affected by small changes that may occur in different laboratory environments or over time, contributing to the consistency and reliability of the analytical results. pegsummiteurope.comdptlabs.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in method validation, defining the lowest concentrations of an analyte that can be reliably detected and quantitatively determined, respectively. bitesizebio.comatiaquaristik.com These limits are typically established during the validation of a quantitative analytical method for this compound.
According to the International Committee on Harmonization (ICH) guidelines and common analytical practices, LOD and LOQ can be calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S). sepscience.comund.educore.ac.uk The formulas are generally expressed as: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) sepscience.comund.edu
Here, σ represents the standard deviation of the response, which can be determined from the standard deviation of the blank measurements or the standard deviation of the y-intercepts of regression lines from a calibration curve. sepscience.comund.edu S is the slope of the calibration curve, obtained from the linear regression analysis of the analyte signal versus concentration. sepscience.comund.edu
Experimental determination of LOD and LOQ involves analyzing a series of samples at concentrations near the expected detection and quantitation limits. core.ac.uk For instance, in the development of an HPLC method for a PEGylated compound, LOD and LOQ were determined to be 3 µg/mL and 9 µg/mL, respectively, based on signal-to-noise ratios. nih.gov Another study using HPLC-PDA for a different compound in PLA-PEG nanoparticles reported LOD and LOQ values of 18 ng/mL and 55 ng/mL. scielo.br For lipid components in PEGylated liposomal formulations analyzed by HPLC-ELSD, LODs were in the range of 1.0–3.0 µg/mL and LOQs in the range of 1.0–6.2 µg/mL. knauer.net
A conceptual representation of the parameters used in LOD/LOQ calculation based on the calibration curve method is shown below:
| Parameter | Description | Source of Data |
| σ (Standard Deviation) | Variation in the analytical response at low concentrations. | Standard deviation of blank samples or y-intercepts. sepscience.comund.edu |
| S (Slope) | Sensitivity of the method; change in response per unit change in concentration. | Slope of the calibration curve. sepscience.comund.edu |
| LOD (Limit of Detection) | Lowest concentration detectable. Calculated as 3.3 * (σ / S). | Calculated value. sepscience.comund.edu |
| LOQ (Limit of Quantitation) | Lowest concentration quantifiable with acceptable accuracy and precision. | Calculated as 10 * (σ / S). |
Development of Specific Assays for this compound and its Activated Forms
Specific assays for this compound and its activated forms are developed to quantify the compound, assess its purity, and characterize its reactive end groups. Given that this compound possesses a terminal hydroxyl group, it can be activated through various chemical reactions to introduce different functional groups suitable for conjugation, such as NHS esters, maleimides, aldehydes, or carbonates. thermofisher.comicm.edu.plphenomenex.com
For activated forms of this compound, specific assays are designed to quantify the degree of activation and the integrity of the reactive group. These assays often involve reacting the activated PEG with a model compound containing a complementary functional group (e.g., an amine for NHS esters or aldehydes, or a thiol for maleimides) and then quantifying either the remaining activated PEG, the remaining model compound, or the resulting conjugate. impactanalytical.comnih.gov
For example, a spectrophotometric assay was developed for a succinimido carbonate-activated mPEG (mPEG-SC) by measuring the concentration of N-hydroxysuccinimide released upon hydrolysis. nih.gov Titrimetric methods, such as non-aqueous back titration of an unreacted reagent after reaction with the activated PEG, can also be employed for purity determination of activated PEGs. nih.gov HPLC analysis of derivatized activated PEGs can also serve as a specific assay. nih.gov
NMR spectroscopy is a powerful tool for characterizing activated PEGs, allowing for the identification and quantification of the functionalizing group and confirmation of the PEG structure. acs.orgimpactanalytical.com For instance, ¹H NMR can be used to determine the weight per area loading of an activated PEG on a substrate. impactanalytical.com
Specific assays may also be developed in the context of PEGylation reactions, where the activated this compound is conjugated to a molecule like a protein. In such cases, assays might involve separating the PEGylated product from the unreacted PEG and starting material using techniques like size exclusion chromatography or reversed-phase HPLC and then quantifying the degree of conjugation. frontiersin.orgphenomenex.com
Q & A
Q. How to design experiments to distinguish between passive and active targeting mechanisms in this compound-functionalized nanoparticles?
- Methodological Answer : Use dual-labeling techniques (e.g., fluorescent PEG and targeting ligands) to track biodistribution. Compare pharmacokinetics in wild-type vs. receptor-knockout animal models. Control experiments with non-functionalized PEG nanoparticles isolate passive targeting effects. Statistical significance requires longitudinal imaging and ex vivo tissue analysis .
Q. What criteria should guide the selection of characterization techniques when conflicting data arises from different analytical methods?
- Methodological Answer : Prioritize techniques with orthogonal principles (e.g., SEC for size vs. NMR for chemical structure). Validate findings using a secondary method (e.g., compare SEC-MALS with DLS). Report all conflicting data transparently and discuss potential sources of error (e.g., solvent interactions, instrument calibration drift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
